4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid
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Overview
Description
4-{[(Z)-1-(METHOXYCARBONYL)-3-OXO-3-PHENYL-1-PROPENYL]AMINO}BENZOIC ACID is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-1-(METHOXYCARBONYL)-3-OXO-3-PHENYL-1-PROPENYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-aminobenzoic acid with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(Z)-1-(METHOXYCARBONYL)-3-OXO-3-PHENYL-1-PROPENYL]AMINO}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-{[(Z)-1-(METHOXYCARBONYL)-3-OXO-3-PHENYL-1-PROPENYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{[(Z)-1-(METHOXYCARBONYL)-3-OXO-3-PHENYL-1-PROPENYL]AMINO}BENZOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
4-{[(Z)-1-(METHOXYCARBONYL)-3-OXO-3-PHENYL-1-PROPENYL]AMINO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H15NO5 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-[[(Z)-1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H15NO5/c1-24-18(23)15(11-16(20)12-5-3-2-4-6-12)19-14-9-7-13(8-10-14)17(21)22/h2-11,19H,1H3,(H,21,22)/b15-11- |
InChI Key |
XQBAJOZGEDGJQN-PTNGSMBKSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
COC(=O)C(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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